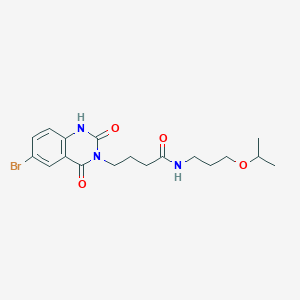
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide is a synthetic compound belonging to the quinazolinone class. This compound is notable for its unique molecular structure, characterized by a bromine-substituted quinazolinone core linked to a butanamide chain with an isopropoxypropyl side group. Quinazolinones have a wide range of biological activities, which makes them interesting candidates for scientific research and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide typically involves several steps:
Synthesis of the Quinazolinone Core: The starting material, often an anthranilic acid derivative, undergoes a cyclization reaction in the presence of a dehydrating agent such as phosphorous oxychloride to form the quinazolinone nucleus.
Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or chloroform.
Formation of the Amide Linkage: The brominated quinazolinone undergoes a reaction with 3-isopropoxypropylamine to form the desired amide linkage.
Final Product Formation: The final step involves coupling the intermediate with a butanoic acid derivative to complete the synthesis of this compound.
Industrial Production Methods: Industrial production may involve optimization of these synthetic routes for large-scale manufacturing, employing continuous flow techniques, and more efficient catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: Can undergo oxidation reactions at the quinazolinone ring, leading to the formation of quinazoline N-oxides.
Reduction: Reduction at the carbonyl groups can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles like amines, thiols, or phenols under suitable conditions.
Major Products Formed:
Oxidized Products: Quinazoline N-oxides.
Reduced Products: Quinazolinone alcohol derivatives.
Substituted Products: Derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide involves interaction with specific molecular targets:
Molecular Targets: May include kinases, receptors, and enzymes involved in cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response. Its bromine-substituted quinazolinone core is key to its biological activity, allowing it to bind effectively to target proteins and exert its effects.
Comparación Con Compuestos Similares
Compared to other quinazolinone derivatives, 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide stands out due to its unique substitution pattern, which confers distinct chemical properties and biological activities. Similar Compounds:
6-Bromo-2,4-dioxo-1,2-dihydroquinazoline: Shares the brominated quinazolinone core but lacks the butanamide chain.
N-(3-isopropoxypropyl)quinazolin-4-amine: Similar amide linkage but different overall structure and properties.
This unique combination of bromine, quinazolinone, and isopropoxypropyl groups makes this compound a fascinating compound for further research and development.
Propiedades
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O4/c1-12(2)26-10-4-8-20-16(23)5-3-9-22-17(24)14-11-13(19)6-7-15(14)21-18(22)25/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALBQMFHXCDYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














